molecular formula C13H17N B11909168 2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 929196-34-9

2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11909168
CAS No.: 929196-34-9
M. Wt: 187.28 g/mol
InChI Key: RKDSHSPSWLJWMU-UHFFFAOYSA-N
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Description

2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications. This compound features a tetrahydroisoquinoline core with an allyl group at the 2-position and a methyl group at the 1-position. The tetrahydroisoquinoline scaffold is a significant structural motif in medicinal chemistry due to its presence in various natural products and synthetic compounds with pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The allyl group can be introduced via allylation reactions using allyl halides and suitable bases.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Catalysts and solvents are selected to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these

Properties

CAS No.

929196-34-9

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-methyl-2-prop-2-enyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H17N/c1-3-9-14-10-8-12-6-4-5-7-13(12)11(14)2/h3-7,11H,1,8-10H2,2H3

InChI Key

RKDSHSPSWLJWMU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2CCN1CC=C

Origin of Product

United States

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